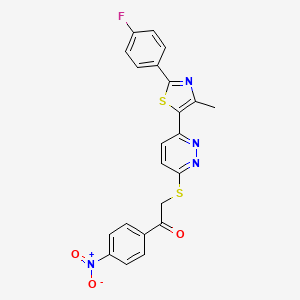

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone

Description

This compound features a pyridazine core substituted with a thiazole ring bearing a 4-fluorophenyl group and a methyl group. The thioether linkage connects the pyridazine moiety to a 4-nitrophenyl ethanone fragment. The synthesis likely involves nucleophilic substitution at the pyridazine sulfur, analogous to methods described for triazole-thioether derivatives .

Properties

IUPAC Name |

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O3S2/c1-13-21(32-22(24-13)15-2-6-16(23)7-3-15)18-10-11-20(26-25-18)31-12-19(28)14-4-8-17(9-5-14)27(29)30/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAQFVCPSFGWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic Properties

Using Parr and Pearson’s concept of absolute hardness (η) (), the nitro group (η ≈ 8.5 eV) and fluorine substituents (η ≈ 7.0 eV) contribute to higher molecular hardness compared to sulfonyl (η ≈ 6.5 eV) or non-fluorinated analogues. Increased hardness correlates with reduced polarizability and greater stability against nucleophilic attack, a critical factor in drug metabolism .

Crystallographic and Computational Analysis

Crystal structures of similar compounds are typically resolved using programs like SHELXL () and SIR97 (). For example, bond lengths in the thioether linkage (~1.81 Å) and nitro group geometry (O-N-O angle ~125°) are consistent with high electron delocalization, as seen in nitrophenyl derivatives. Computational modeling would predict enhanced dipole moments (~4.5 D) for the target compound versus triazole analogues (~3.2 D) due to the nitro group’s strong electron-withdrawing effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.